molecular formula C14H24N2 B181629 1,4-Bis(diethylamino)benzene CAS No. 18996-77-5

1,4-Bis(diethylamino)benzene

Cat. No.: B181629
CAS No.: 18996-77-5
M. Wt: 220.35 g/mol
InChI Key: OXLOOFYYJICYFH-UHFFFAOYSA-N
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Description

1,4-Bis(diethylamino)benzene is an organic compound characterized by the presence of two diethylamino groups attached to a benzene ring at the 1 and 4 positions. This compound is known for its electron-donating properties, making it a valuable intermediate in various chemical reactions and applications. It is often used in the synthesis of dyes, pharmaceuticals, and other organic compounds due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(diethylamino)benzene can be synthesized through several methods. One common approach involves the reaction of 1,4-dibromobenzene with diethylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The general reaction scheme is as follows:

C6H4Br2+2Et2NHC6H4(NEt2)2+2HBr\text{C}_6\text{H}_4\text{Br}_2 + 2\text{Et}_2\text{NH} \rightarrow \text{C}_6\text{H}_4(\text{NEt}_2)_2 + 2\text{HBr} C6​H4​Br2​+2Et2​NH→C6​H4​(NEt2​)2​+2HBr

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(diethylamino)benzene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Bis(diethylamino)benzene has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential use in biological assays and as a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties and as a building block in drug synthesis.

    Industry: Utilized in the production of polymers, coatings, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(diethylamino)benzene is primarily related to its electron-donating properties. The diethylamino groups enhance the electron density on the benzene ring, making it more reactive towards electrophiles. This increased reactivity facilitates various chemical transformations, including nucleophilic substitution and electrophilic aromatic substitution reactions. The compound’s ability to donate electrons also makes it useful in applications requiring electron-rich intermediates.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(dimethylamino)benzene: Similar structure but with dimethylamino groups instead of diethylamino groups.

    1,4-Bis(diphenylamino)benzene: Contains diphenylamino groups, leading to different electronic and steric properties.

    1,4-Diaminobenzene: Lacks the alkyl groups, resulting in different reactivity and applications.

Uniqueness

1,4-Bis(diethylamino)benzene is unique due to the presence of diethylamino groups, which provide a balance of electron-donating ability and steric hindrance. This combination makes it particularly useful in specific synthetic applications where both electronic and steric factors play a crucial role.

Properties

IUPAC Name

1-N,1-N,4-N,4-N-tetraethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2/c1-5-15(6-2)13-9-11-14(12-10-13)16(7-3)8-4/h9-12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLOOFYYJICYFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560275
Record name N~1~,N~1~,N~4~,N~4~-Tetraethylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18996-77-5
Record name N~1~,N~1~,N~4~,N~4~-Tetraethylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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